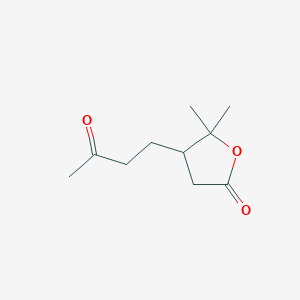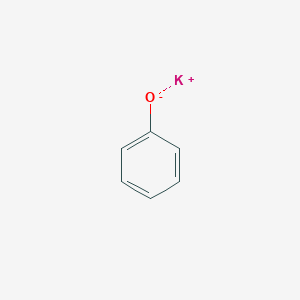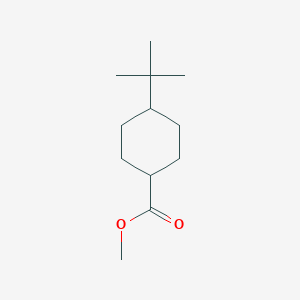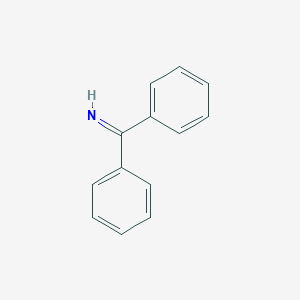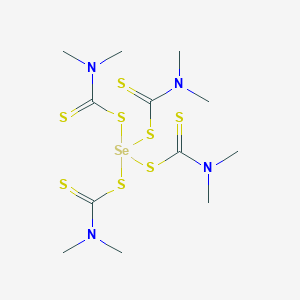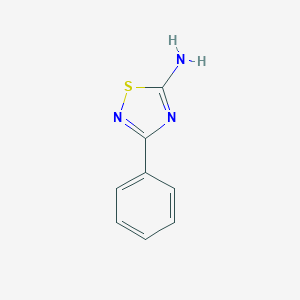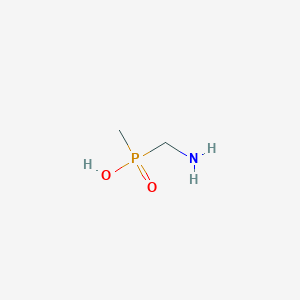
Aminomethyl(methyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl(methyl)phosphinic acid (AMPA) is a chemical compound that has gained significant attention in the fields of chemistry and biochemistry due to its unique properties and potential applications. AMPA is a phosphonic acid analog that is structurally similar to the neurotransmitter glutamate, making it a valuable tool for studying the mechanisms of neurotransmission in the brain.
Wissenschaftliche Forschungsanwendungen
Aminomethyl(methyl)phosphinic acid has a wide range of scientific research applications, including as a tool for studying the mechanisms of neurotransmission in the brain. It can be used to activate glutamate receptors and induce excitatory synaptic responses, allowing researchers to study the effects of neurotransmission on behavior and cognition. Additionally, Aminomethyl(methyl)phosphinic acid has been used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of drug addiction and withdrawal.
Wirkmechanismus
Aminomethyl(methyl)phosphinic acid acts as an agonist for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors, binding to the receptor and inducing a conformational change that opens the ion channel. This allows for an influx of positively charged ions, such as sodium and calcium, which depolarizes the cell and induces an excitatory response. The mechanism of action of Aminomethyl(methyl)phosphinic acid is similar to that of glutamate, the endogenous neurotransmitter that it mimics.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Aminomethyl(methyl)phosphinic acid are largely dependent on its activation of glutamate receptors. In the brain, this can lead to increased synaptic transmission and enhanced cognitive function. However, excessive activation of glutamate receptors can also lead to excitotoxicity and neuronal damage. Outside of the brain, Aminomethyl(methyl)phosphinic acid has been shown to have antifungal properties and may be useful in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Aminomethyl(methyl)phosphinic acid in lab experiments is its specificity for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors. This allows for more precise manipulation of neuronal activity and reduces the risk of off-target effects. However, Aminomethyl(methyl)phosphinic acid can also be difficult to work with due to its high potency and potential for excitotoxicity. Careful dosing and experimental design are necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on Aminomethyl(methyl)phosphinic acid. One area of interest is the development of more selective Aminomethyl(methyl)phosphinic acid receptor agonists and antagonists, which could be useful in the treatment of neurological disorders. Additionally, Aminomethyl(methyl)phosphinic acid may have applications in the development of new antifungal drugs. Further research is also needed to fully understand the mechanisms of action and potential side effects of Aminomethyl(methyl)phosphinic acid, particularly in the context of long-term use.
Synthesemethoden
Aminomethyl(methyl)phosphinic acid can be synthesized through a variety of methods, including the reaction of methylamine with phosphorus trichloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of formaldehyde with trimethylphosphite, followed by amination and hydrolysis. Both methods are effective in producing high yields of Aminomethyl(methyl)phosphinic acid.
Eigenschaften
CAS-Nummer |
15901-11-8 |
|---|---|
Produktname |
Aminomethyl(methyl)phosphinic acid |
Molekularformel |
C2H8NO2P |
Molekulargewicht |
109.06 g/mol |
IUPAC-Name |
aminomethyl(methyl)phosphinic acid |
InChI |
InChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5) |
InChI-Schlüssel |
QLAUIXHXGPSZQW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CN)O |
Kanonische SMILES |
CP(=O)(C[NH3+])[O-] |
Synonyme |
(Aminomethyl)methylphosphinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



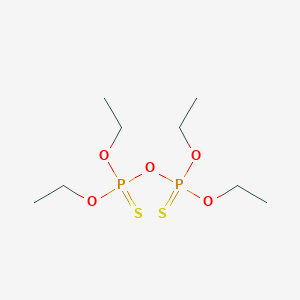
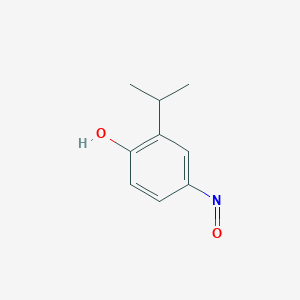
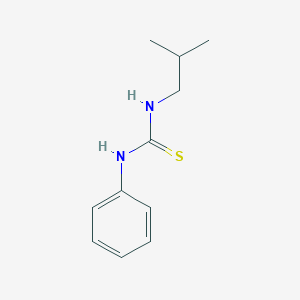
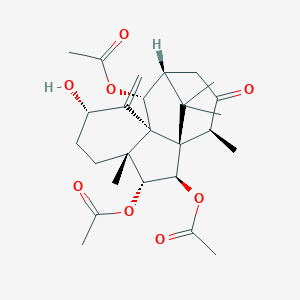
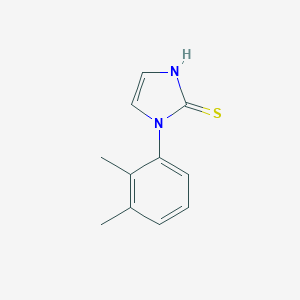
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
